![molecular formula C32H24N2O10 B4886383 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B4886383.png)
4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid
Overview
Description
‘4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid’, also known as BBD, is a synthetic compound that has gained significant attention in the field of biomedical research. This compound has been found to have potential therapeutic applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways. 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. The unique structure of 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid allows it to interact with specific targets in the cell, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid inhibits the activity of specific enzymes involved in cell proliferation and inflammation. In vivo studies have shown that 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has anti-tumor and anti-inflammatory effects in animal models. 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has also been found to have neuroprotective effects in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has several advantages for lab experiments, including its stability, solubility, and low toxicity. 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid is also relatively easy to synthesize, making it a cost-effective compound for research. However, 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has limitations in terms of its specificity and selectivity for specific targets. Further research is needed to optimize the structure of 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid to improve its efficacy and reduce off-target effects.
Future Directions
There are several future directions for 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid research, including the development of more potent and selective analogs, the investigation of its efficacy in combination with other drugs, and the exploration of its potential as a diagnostic tool. 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has also shown promise in the treatment of other diseases, such as diabetes and cardiovascular disease, which warrant further investigation. Overall, 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid is a promising compound with significant potential for drug development and biomedical research.
Conclusion:
In conclusion, 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid is a synthetic compound with potential therapeutic applications in various diseases. Its unique structure and mechanism of action make it an attractive candidate for drug development and biomedical research. The synthesis method of 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has been optimized to improve yield and purity, making it a cost-effective process. Further research is needed to optimize the structure of 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid and improve its efficacy and specificity for specific targets. Overall, 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has significant potential for future biomedical research and drug development.
Scientific Research Applications
4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4,4'-bis{[4-(acetyloxy)benzoyl]amino}-3,3'-biphenyldicarboxylic acid has been found to protect neurons from oxidative stress and reduce neuroinflammation.
properties
IUPAC Name |
2-[(4-acetyloxybenzoyl)amino]-5-[4-[(4-acetyloxybenzoyl)amino]-3-carboxyphenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2O10/c1-17(35)43-23-9-3-19(4-10-23)29(37)33-27-13-7-21(15-25(27)31(39)40)22-8-14-28(26(16-22)32(41)42)34-30(38)20-5-11-24(12-6-20)44-18(2)36/h3-16H,1-2H3,(H,33,37)(H,34,38)(H,39,40)(H,41,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXSNCSJFPVVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)OC(=O)C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Bis({[4-(acetyloxy)phenyl]carbonyl}amino)biphenyl-3,3'-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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